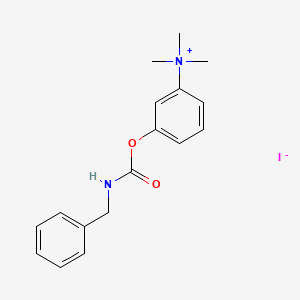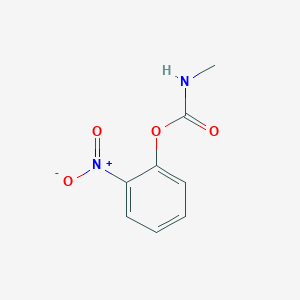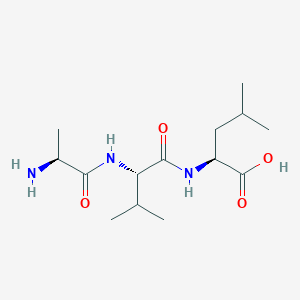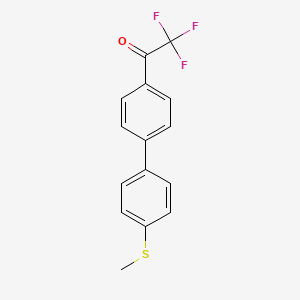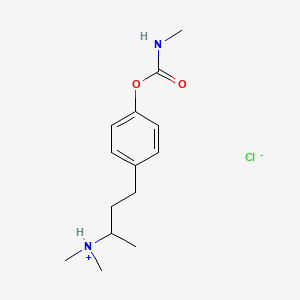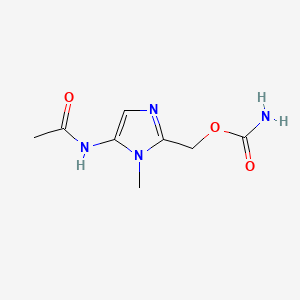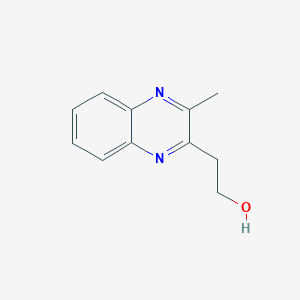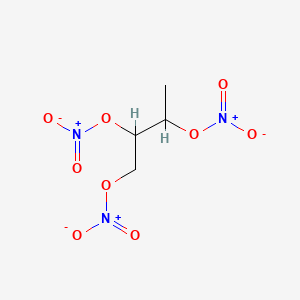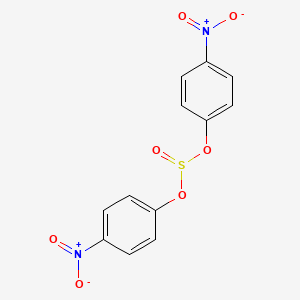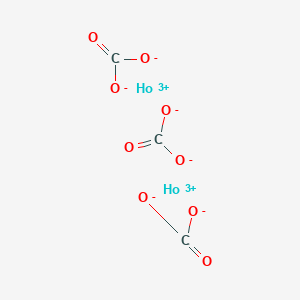
Diholmium tricarbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diholmium tricarbonate is a chemical compound with the molecular formula C₃H₈Ho₂O₁₃ and a molecular weight of 581.95 g/mol . It is composed of two holmium atoms and three carbonate groups, making it a unique and complex compound.
Synthetic Routes and Reaction Conditions:
Direct Synthesis: this compound can be synthesized by reacting holmium(III) oxide with carbon dioxide under high-pressure and high-temperature conditions.
Hydrothermal Synthesis: This method involves reacting holmium chloride with sodium carbonate in a hydrothermal reactor at elevated temperatures and pressures.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production typically involves the direct synthesis method due to its scalability and efficiency. The process requires precise control of temperature and pressure to ensure the formation of this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form holmium oxides.
Reduction: Reduction reactions can convert this compound to lower oxidation state compounds.
Substitution: Substitution reactions can replace carbonate groups with other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.
Reduction: Reducing agents like hydrogen gas or carbon monoxide are commonly employed.
Substitution: Various ligands can be used depending on the desired product.
Major Products Formed:
Holmium Oxides: Resulting from oxidation reactions.
Lower Oxidation State Compounds: Resulting from reduction reactions.
Substituted Compounds: Resulting from substitution reactions.
Aplicaciones Científicas De Investigación
Diholmium tricarbonate has several applications in scientific research:
Catalysis: It can be used as a catalyst in organic synthesis and industrial processes.
Biomedical Imaging: Its unique properties make it suitable for use in magnetic resonance imaging (MRI) contrast agents.
Material Science: It is used in the development of new materials with specific magnetic and optical properties.
Environmental Science: this compound can be used in environmental remediation processes to remove heavy metals from contaminated water.
Mecanismo De Acción
The mechanism by which diholmium tricarbonate exerts its effects depends on its application:
Catalysis: It acts as a Lewis acid, facilitating various organic reactions.
MRI Contrast Agents: It enhances the contrast in MRI images by altering the relaxation times of protons in the body.
Material Science: It influences the magnetic and optical properties of materials through its interaction with other elements.
Environmental Remediation: It binds to heavy metals, facilitating their removal from water.
Molecular Targets and Pathways Involved:
Catalysis: Targets organic molecules undergoing reactions.
MRI Contrast Agents: Interacts with protons in the body.
Material Science: Interacts with other elements in materials.
Environmental Remediation: Binds to heavy metals.
Comparación Con Compuestos Similares
Diholmium tricarbonate is unique due to its composition and properties. Similar compounds include:
Holmium Carbonate (Ho₂(CO₃)₃): Similar in composition but lacks the diholmium structure.
Dimercury Tricarbonate (Hg₂(CO₃)₃): Similar in structure but contains mercury instead of holmium.
Dibarium Tricarbonate (Ba₂(CO₃)₃): Similar in structure but contains barium instead of holmium.
These compounds differ in their chemical and physical properties, making this compound distinct in its applications and behavior.
Propiedades
Número CAS |
5895-51-2 |
|---|---|
Fórmula molecular |
C3Ho2O9 |
Peso molecular |
509.89 g/mol |
Nombre IUPAC |
holmium(3+);tricarbonate |
InChI |
InChI=1S/3CH2O3.2Ho/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6 |
Clave InChI |
FZKKGPOEHOOXQE-UHFFFAOYSA-H |
SMILES canónico |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Ho+3].[Ho+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


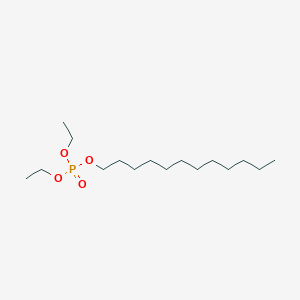
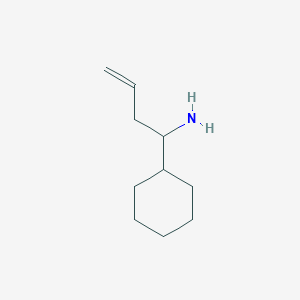
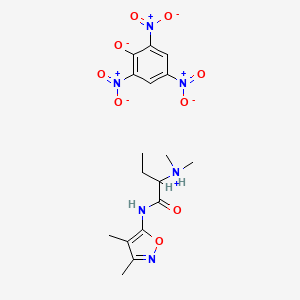
![N-(6-methyl-5-oxo-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),6,8-tetraen-7-yl)acetamide](/img/structure/B15348288.png)
